4,6-Dibromoisophthalic acid
Overview
Description
4,6-Dibromoisophthalic acid is an organic compound with the molecular formula C8H4Br2O4. It is a derivative of isophthalic acid, where two bromine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science.
Mechanism of Action
Mode of Action
It’s known that the compound forms a two-dimensional network via o-h⋯o hydrogen bonds in its crystal structure . This could potentially influence its interaction with targets, but further studies are required to confirm this.
Biochemical Pathways
The specific biochemical pathways affected by 4,6-Dibromoisophthalic acid are currently unknown . More research is needed to elucidate the compound’s role in biochemical processes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dibromoisophthalic acid can be synthesized through various methods. One common approach involves the bromination of isophthalic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromoisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,6-dihydroxyisophthalic acid.
Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products Formed
4,6-Dihydroxyisophthalic acid: Formed through reduction.
Esters of this compound: Formed through esterification reactions.
Scientific Research Applications
4,6-Dibromoisophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and dyes.
Biology: Investigated for its potential use in the development of biologically active molecules.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: The parent compound without bromine substitutions.
4-Bromoisophthalic acid: A mono-brominated derivative.
5-Bromoisophthalic acid: Another mono-brominated derivative.
Uniqueness
4,6-Dibromoisophthalic acid is unique due to the presence of two bromine atoms at specific positions on the benzene ring. This substitution pattern imparts distinct chemical properties, making it more reactive and suitable for specific applications compared to its mono-brominated counterparts .
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSURCKPULYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349162 | |
Record name | 4,6-dibromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24063-27-2 | |
Record name | 4,6-dibromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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